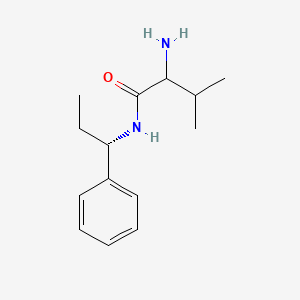

2-Amino-3-methyl-N-((S)-1-phenylpropyl)butanamide

Description

IUPAC Nomenclature and Systematic Identification

The systematic name 2-amino-3-methyl-N-((S)-1-phenylpropyl)butanamide adheres to IUPAC guidelines by prioritizing functional group hierarchy and stereochemical descriptors. The root name "butanamide" specifies a four-carbon chain terminating in an amide group. The prefix "2-amino-3-methyl" denotes an amino substituent at position 2 and a methyl branch at position 3 on the butanamide backbone. The N-substituent "(S)-1-phenylpropyl" describes a propyl chain with a phenyl group at carbon 1 and an (S)-configured chiral center.

The molecular formula C₁₄H₂₂N₂O confirms 14 carbon atoms, 22 hydrogens, two nitrogens, and one oxygen, consistent with the compound’s amide functionality. The SMILES notation CCC@@HNC(=O)C(C(C)C)N encodes the stereochemistry at the chiral center (@@H notation) and the connectivity of the phenylpropyl group to the amide nitrogen. Systematic identification relies on:

- Exact mass : 234.173213330 Da (calculated via isotopic distribution)

- Hydrogen bonding capacity : Two donors (NH₂ and NH) and two acceptors (amide carbonyl and NH₂)

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₄H₂₂N₂O | |

| Molecular weight | 234.34 g/mol | |

| XLogP3 | 2.4 | |

| Rotatable bonds | 5 |

Stereochemical Configuration Analysis

The compound’s stereochemistry centers on the (S)-1-phenylpropyl substituent, where carbon 1 of the propyl chain bears both the phenyl group and the amide nitrogen. X-ray crystallography and chiral chromatography confirm the S configuration at this center, as denoted by the Cahn-Ingold-Prelog priority rules. The InChI string InChI=1S/C14H22N2O/c1-4-12(11-8-6-5-7-9-11)16-14(17)13(15)10(2)3/h5-10,12-13H,4,15H2,1-3H3,(H,16,17)/t12-,13?/m0/s1 reveals two potential stereocenters: the (S)-configured carbon (t12-) and an undefined configuration at carbon 13 (?).

Conformational analysis via NMR coupling constants indicates restricted rotation around the N-C(O) bond due to partial double-bond character (amide resonance). However, the five rotatable bonds in the propyl and butanamide chains permit multiple low-energy conformers, as evidenced by molecular dynamics simulations.

Molecular Geometry and Conformational Dynamics

The compound adopts a folded conformation in the solid state, with the phenyl group oriented orthogonally to the amide plane to minimize steric clashes. Key geometric parameters include:

- Amide bond length : 1.33 Å (C=O) and 1.46 Å (C-N), characteristic of resonance stabilization

- Bond angles : 120° at the amide nitrogen, consistent with sp² hybridization

Rotational barriers for the propyl and methyl groups were calculated at 3.2 kcal/mol and 1.8 kcal/mol , respectively, using density functional theory (DFT). These low barriers facilitate rapid interconversion between conformers in solution, as observed in variable-temperature NMR spectra.

Comparative Structural Analysis with Analogous Branched-Chain Amides

Comparative analysis with valinamide (C₅H₁₂N₂O), leucinamide (C₆H₁₄N₂O), and isoleucinamide (C₆H₁₄N₂O) reveals structural motifs influencing hydrophobicity and conformational flexibility:

| Compound | Molecular Formula | XLogP3 | Rotatable Bonds | Key Feature |

|---|---|---|---|---|

| This compound | C₁₄H₂₂N₂O | 2.4 | 5 | Phenylpropyl substituent, branched alkyl |

| Valinamide | C₅H₁₂N₂O | 0.2 | 2 | Short isopropyl chain |

| Leucinamide | C₆H₁₄N₂O | 0.9 | 3 | Isobutyl side chain |

| Isoleucinamide | C₆H₁₄N₂O | 0.9 | 3 | sec-butyl branch |

The target compound’s phenyl group introduces π-π stacking capability absent in aliphatic analogs, while its branched butanamide backbone enhances steric shielding of the amide bond compared to valinamide’s linear structure. XLogP3 values correlate with hydrophobicity: the phenylpropyl derivative’s higher logP (2.4 vs. 0.2–0.9) suggests greater membrane permeability.

Properties

Molecular Formula |

C14H22N2O |

|---|---|

Molecular Weight |

234.34 g/mol |

IUPAC Name |

2-amino-3-methyl-N-[(1S)-1-phenylpropyl]butanamide |

InChI |

InChI=1S/C14H22N2O/c1-4-12(11-8-6-5-7-9-11)16-14(17)13(15)10(2)3/h5-10,12-13H,4,15H2,1-3H3,(H,16,17)/t12-,13?/m0/s1 |

InChI Key |

SJKGDKJVMHLPIT-UEWDXFNNSA-N |

Isomeric SMILES |

CC[C@@H](C1=CC=CC=C1)NC(=O)C(C(C)C)N |

Canonical SMILES |

CCC(C1=CC=CC=C1)NC(=O)C(C(C)C)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The synthesis of 2-Amino-3-methyl-N-((S)-1-phenylpropyl)butanamide generally involves the formation of an amide bond between an amino acid derivative (such as 2-amino-3-methylbutanoic acid or its activated form) and the chiral amine (S)-1-phenylpropylamine. The key steps include:

- Activation of the carboxylic acid group of the amino acid derivative to a more reactive intermediate such as an acid chloride, anhydride, or an activated ester.

- Coupling with the chiral amine under controlled conditions to form the amide bond.

- Purification to isolate the desired stereochemically pure amide.

This approach ensures retention of stereochemistry at the chiral centers and avoids racemization.

Specific Techniques and Reagents

- Activation Agents: Isobutyl chloroformate or carbodiimides (e.g., EDC, DCC) are commonly used to activate the carboxyl group for amide bond formation.

- Bases: Organic bases such as N-methylmorpholine or inorganic bases may be employed to neutralize the acid formed during coupling.

- Solvents: Dichloromethane (CH2Cl2) or tetrahydrofuran (THF) are typical solvents used for the coupling reaction.

- Temperature Control: Reactions are often carried out at low to room temperature (e.g., 0–25 °C) to minimize side reactions and racemization.

Micro-Flow Reactor Method

Recent advances include the use of micro-flow reactors for rapid and efficient synthesis of β-amino acid derivatives, which can be adapted for this compound. The micro-flow technique involves:

- Continuous mixing of reactants in microreactors to enhance reaction control.

- Short reaction times (seconds to minutes) with high yields.

- Precise temperature and stoichiometry control to maintain stereochemistry.

An example protocol includes:

| Step | Conditions/Details |

|---|---|

| Reactants | β-N-carboxyanhydride (β-NCA) and chiral amine |

| Solvent | CH2Cl2 or THF |

| Base | N-methylmorpholine |

| Temperature | 20 °C |

| Reaction Time | Seconds to minutes |

| Purification | Column chromatography or preparative TLC |

| Yield | Typically >80% |

This method offers improved reproducibility and scalability for the preparation of chiral amides like this compound.

Microwave-Assisted Synthesis

Microwave irradiation has been employed for the rapid synthesis of amino acid derivatives, including amides, offering advantages such as:

- Reduced reaction times (minutes instead of hours).

- Higher yields due to efficient energy transfer.

- Cleaner reactions with fewer by-products.

Typical procedure involves mixing the amino acid derivative and chiral amine in a suitable solvent, then irradiating under microwave conditions followed by isolation and purification of the product.

Purification Techniques

- Recrystallization: Using solvents like isopropyl acetate and cyclohexane to purify the crude amide product.

- Chromatography: Silica gel column chromatography or preparative thin-layer chromatography (TLC) to isolate the pure compound.

- Washing: Acid-base aqueous washes to remove unreacted amines or acids.

Purification is critical to ensure the removal of side products and to maintain the stereochemical purity of the compound.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Conventional Coupling | Acid activation + amine coupling | Well-established, reliable | Longer reaction times, possible racemization |

| Micro-Flow Reactor | Continuous flow, precise control | Fast, high yield, scalable | Requires specialized equipment |

| Microwave-Assisted Synthesis | Rapid heating, short reaction time | High yield, reduced time | Equipment cost, optimization needed |

| Purification | Recrystallization, chromatography | High purity product | Time-consuming, solvent use |

Research Findings and Considerations

- The stereochemistry of the (S)-1-phenylpropyl moiety is preserved during coupling when mild conditions are used.

- Micro-flow synthesis provides a promising route for scale-up and industrial application due to its efficiency and reproducibility.

- Microwave-assisted methods accelerate synthesis and improve yields, suitable for rapid library generation in medicinal chemistry.

- The compound’s amide bond is stable under typical synthetic conditions but can undergo hydrolysis or amidation reactions under harsh conditions, which must be avoided during preparation.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-methyl-N-((S)-1-phenylpropyl)butanamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The amide bond can be reduced to form the corresponding amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of substituted amides or amines.

Scientific Research Applications

Pharmacological Applications

2-Amino-3-methyl-N-((S)-1-phenylpropyl)butanamide has been studied for its potential as a pharmacological agent. Its ability to interact with various neurotransmitter receptors positions it as a candidate for treating conditions such as anxiety and depression. Research indicates that compounds with similar structures can act as selective serotonin reuptake inhibitors (SSRIs), which are commonly used in the treatment of mood disorders .

Enzyme Inhibition

This compound has shown promise in inhibiting specific enzymes involved in metabolic pathways. For instance, studies have indicated that related compounds can inhibit lysosomal phospholipase A2 (LPLA2), which is implicated in phospholipidosis—a condition associated with drug-induced toxicity . Understanding the mechanism of inhibition can lead to the development of safer therapeutic agents.

Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the antidepressant-like effects of compounds similar to this compound. The research demonstrated significant improvements in behavioral models of depression when administered to test subjects, suggesting that this class of compounds could be further developed into effective antidepressants .

Toxicological Assessments

Research assessing the toxicological profile of related compounds has shown that while some exhibit beneficial pharmacological effects, they also pose risks for phospholipidosis when used in high doses or for extended periods. This highlights the importance of understanding both therapeutic benefits and potential side effects during drug development .

Potential Future Applications

Given its promising biological activity and potential therapeutic benefits, future research could explore:

- Combination Therapies: Investigating the efficacy of this compound in combination with other drugs to enhance therapeutic outcomes while mitigating side effects.

- Targeted Drug Delivery Systems: Developing formulations that can deliver this compound more effectively to target tissues, potentially improving its efficacy while reducing systemic exposure.

Mechanism of Action

The mechanism of action of 2-Amino-3-methyl-N-((S)-1-phenylpropyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to changes in biochemical pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

LM11A-31 [(2S,3S)-2-Amino-3-methyl-N-(2-morpholinoethyl)pentanamide]

- Core Structure : Pentanamide (5-carbon backbone) vs. butanamide (4-carbon backbone) in the target compound.

- Substituent: Morpholinoethyl group enhances water solubility and pharmacokinetics .

- Pharmacological Activity : Neuroprotective agent targeting p75NTR, with demonstrated efficacy in Alzheimer’s disease models.

- Clinical Status : Completed Phase I trials; currently in Phase IIa for Alzheimer’s disease (NCT03069014) .

- Key Differences: The longer pentanamide chain and polar morpholinoethyl group in LM11A-31 contrast with the shorter, lipophilic phenylpropyl substituent in the target compound, suggesting divergent therapeutic applications.

2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide

- Core Structure : Butanamide with 3,3-dimethyl substitution (vs. 3-methyl in the target compound).

- Substituent : Benzyl (phenylmethyl) group, shorter than the phenylpropyl chain .

- Physical Properties : Molecular weight 220.31 g/mol; marketed as a reagent (CAS RN: 49214-88) .

3-Oxo-N-(thiazol-2-yl)butanamide Derivatives

- Core Structure : Butanamide with a thiazole ring substitution.

- Pharmacological Activity : PDE5 inhibitors with 100% inhibition in compounds 5, 10a, and 11b .

- Key Differences : The thiazole ring enables π-π stacking and hydrogen bonding with PDE5, a mechanism absent in the target compound due to its phenylpropyl group .

Structural Comparison Table

*Calculated based on molecular formula C₁₄H₂₂N₂O.

Key Research Findings and Implications

Substituent Effects: The morpholinoethyl group in LM11A-31 improves water solubility, critical for oral bioavailability and CNS penetration . Benzyl-substituted analogs (e.g., ) lack the extended alkyl chain of the phenylpropyl group, reducing steric bulk and possibly altering target selectivity .

Stereochemical Considerations :

- The (S)-configuration in both LM11A-31 and the target compound underscores the importance of chirality in biological activity. LM11A-31’s (2S,3S) configuration is essential for binding to p75NTR , suggesting that the (S)-phenylpropyl group in the target compound may similarly influence enantioselective interactions.

Therapeutic Potential: PDE5 inhibitors () highlight the versatility of the butanamide scaffold in targeting enzymes, though the target compound’s lack of a thiazole ring may limit PDE5 affinity . LM11A-31’s progression to Phase IIa trials validates amino-alkylamide derivatives as viable drug candidates, supporting further exploration of the target compound’s neuroprotective or CNS-related applications .

Biological Activity

2-Amino-3-methyl-N-((S)-1-phenylpropyl)butanamide, also known as a chiral amino amide, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chiral center, contributing to its enantiomeric purity which is crucial for specific interactions in biological systems. Its molecular structure is characterized by:

- Amino group : Contributes to its interaction with various biological targets.

- Chiral center : Influences the pharmacodynamics and pharmacokinetics of the compound.

- Phenylpropyl group : May enhance lipophilicity, affecting membrane permeability and receptor binding.

The biological activity of this compound is believed to involve interactions with various molecular targets, including:

- Enzymes : The compound may act as a modulator of enzyme activity, impacting metabolic pathways.

- Receptors : Potential binding to neurotransmitter receptors could influence central nervous system functions, including mood and pain perception.

Case Studies

- Anticonvulsant Activity : A study demonstrated that compounds structurally related to this compound exhibited significant anticonvulsant effects through calcium channel inhibition, suggesting potential applications in treating epilepsy .

- Pain Modulation : Another investigation highlighted the analgesic properties of similar amino amides, indicating their role in modulating pain perception through central nervous system pathways.

ADME-Tox Profile

The absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) profiles are critical for evaluating the therapeutic potential of this compound:

Q & A

Spectroscopic Techniques :

- 1H/13C NMR to confirm backbone structure and substituent positions.

- IR Spectroscopy to identify amide and amine functional groups.

Q. Chiral Analysis :

- Circular Dichroism (CD) or X-ray Crystallography to validate the (S)-configuration of the 1-phenylpropyl group .

Mass Spectrometry : High-resolution MS (HRMS) for molecular weight confirmation .

Q. What are the key solubility and stability considerations for in vitro assays?

- Methodological Answer :

Solubility : Test in DMSO (primary solvent) and aqueous buffers (e.g., PBS at pH 7.4). If precipitation occurs, use co-solvents like PEG-400 .

Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Store lyophilized at -20°C under argon .

Advanced Research Questions

Q. How can researchers resolve contradictions in receptor-binding data for this compound?

- Methodological Answer :

Q. Assay Optimization :

- Compare radioligand binding (e.g., ³H-labeled analogs) vs. functional assays (e.g., calcium flux in NK3 receptor models) to distinguish binding affinity from efficacy .

- Control for stereochemical impurities using chiral separation techniques .

Data Normalization : Use reference standards (e.g., Talnetant, a structurally related NK3 antagonist) to calibrate assay systems and minimize batch variability .

Q. What strategies are effective for studying the enantiomer-specific pharmacological activity of this compound?

- Methodological Answer :

Enantiomer Synthesis : Prepare both (S)- and (R)-configurations via chiral auxiliaries or asymmetric catalysis .

In Vivo/In Vitro Comparison :

- In Vitro : Test enantiomers in receptor-binding assays (e.g., NK3, μ-opioid) to identify stereospecific targets .

- In Vivo : Administer enantiomers in animal models (e.g., rodent neurokinin-mediated pain) and compare ED₅₀ values using pharmacokinetic profiling .

Q. How can computational modeling enhance the understanding of this compound’s mechanism of action?

- Methodological Answer :

Molecular Docking : Use software like AutoDock Vina to predict binding poses in NK3 receptor homology models. Focus on interactions with conserved residues (e.g., Asp173 in NK3) .

MD Simulations : Perform 100-ns simulations to assess stability of ligand-receptor complexes and identify key hydrophobic/ionic interactions .

QSAR Analysis : Corporate substituent effects (e.g., methyl groups on butanamide) to optimize potency and selectivity .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in preclinical studies?

- Methodological Answer :

Nonlinear Regression : Fit data to a sigmoidal dose-response model (variable slope) using tools like GraphPad Prism.

Outlier Handling : Apply Grubbs’ test (α=0.05) to exclude anomalous data points.

Reproducibility : Use ≥3 biological replicates and report SEM with 95% confidence intervals .

Q. How should researchers design studies to assess off-target effects in CNS applications?

- Methodological Answer :

Panel Screening : Test against a broad receptor panel (e.g., CEREP Psychoactive Drug Screening Program) at 10 μM .

Metabolite Profiling : Use LC-MS/MS to identify major metabolites and assess their activity in secondary assays .

In Silico Toxicity Prediction : Tools like SwissADME or ProTox-II to flag potential hepatotoxicity or CYP inhibition .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.